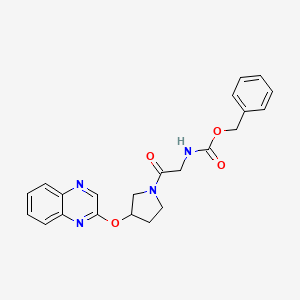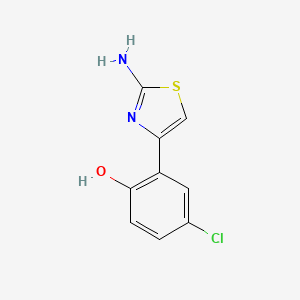
2-(2-Amino-1,3-thiazol-4-yl)-4-chlorophenol
Übersicht
Beschreibung
The compound “2-(2-Amino-1,3-thiazol-4-yl)-4-chlorophenol” belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 . It is a small molecule with a molecular weight of 192.238 .
Synthesis Analysis
2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The synthesis of these compounds involves various chemical reactions and the use of different reagents .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring substituted at the positions 2 and 3 . The molecule contains a total of 19 bonds. There are 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), 1 N azo-derivative, and 1 Thiazole .Chemical Reactions Analysis
2-Aminothiazoles are used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . They have been used in the synthesis of various compounds with antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic properties .Wissenschaftliche Forschungsanwendungen
Anti-Diabetic Agents
The compound has been used in the synthesis of novel bi-heterocycles that have shown potential as valuable anti-diabetic agents . These bi-heterocycles were tested for their anti-diabetic potential via the in vitro inhibition of
α\alphaα
-glucosidase enzyme .Antibacterial Activity
2-Aminothiazoles, a class of organic medicinal compounds which includes “2-(2-Amino-1,3-thiazol-4-yl)-4-chlorophenol”, have been utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial agents .
Antifungal Activity
The compound has shown significant antifungal activity. For instance, one of the synthesized compounds showed maximum antifungal potential against Candida glabrata .
Anti-HIV Agents
2-Aminothiazoles have been used in the synthesis of compounds with anti-HIV properties .
Antioxidant Agents
The compound has been used in the synthesis of antioxidant agents .
Antitumor Agents
2-Aminothiazoles have been used in the synthesis of antitumor agents .
Anthelmintic Agents
The compound has been used in the synthesis of anthelmintic agents .
Anti-Inflammatory & Analgesic Agents
2-Aminothiazoles have been used in the synthesis of anti-inflammatory and analgesic agents .
Zukünftige Richtungen
2-Aminothiazole derivatives have shown potential in anticancer drug discovery . They have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . Future research could focus on the development of 2-aminothiazole-based compounds with improved therapeutic efficacy and reduced side effects .
Eigenschaften
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-4-chlorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-5-1-2-8(13)6(3-5)7-4-14-9(11)12-7/h1-4,13H,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOOPKWUGRNKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CSC(=N2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-1,3-thiazol-4-yl)-4-chlorophenol | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-3-carboxamide](/img/structure/B2726396.png)
![[2-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B2726397.png)

![2-chloro-N-[(3-cyanophenyl)methyl]acetamide](/img/structure/B2726399.png)

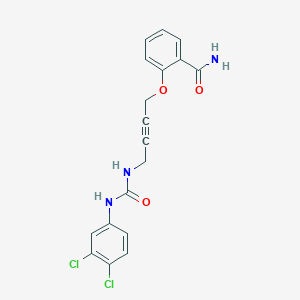
![methyl 4-(7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2726408.png)
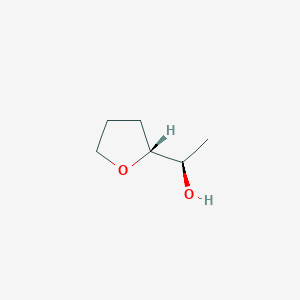

![1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2726412.png)
![3-[(Dimethylamino)methyl]octan-2-one](/img/structure/B2726414.png)
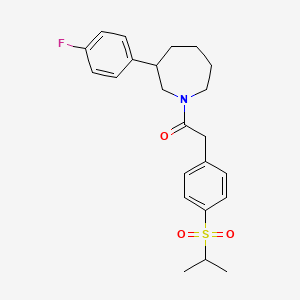
![4-(4-(4-Chlorobenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2726416.png)
